2-(2,4-Dichlorophenyl)indoline hydrochloride
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Overview
Description
2-(2,4-Dichlorophenyl)indoline hydrochloride is a chemical compound belonging to the indoline class of compounds Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)indoline hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to form the indoline derivative. The hydrochloride salt is then obtained by treating the indoline derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can further modify the indoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoline and indole derivatives, which can have enhanced biological and chemical properties.
Scientific Research Applications
2-(2,4-Dichlorophenyl)indoline hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)indoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)indole
- 2-(2,4-Dichlorophenyl)indoline
- 2-(2,4-Dichlorophenyl)benzimidazole
Uniqueness
2-(2,4-Dichlorophenyl)indoline hydrochloride is unique due to the presence of the indoline ring and the 2,4-dichlorophenyl group This combination imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2,3-dihydro-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N.ClH/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14;/h1-6,8,14,17H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZUGLZVNYIDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=C(C=C(C=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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